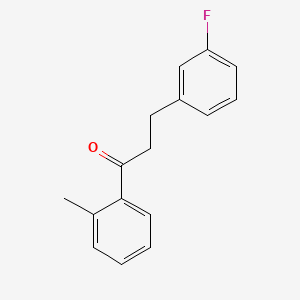

3-(3-Fluorophenyl)-2'-methylpropiophenone

Description

3-(3-Fluorophenyl)-2'-methylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 3-fluorophenyl group at the 3-position and a methyl group at the 2'-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and chemical synthesis. Fluorine’s electronegativity enhances metabolic stability and binding interactions in drug design, while the methyl group contributes to lipophilicity and steric bulk .

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLUUVRHSUQIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644509 | |

| Record name | 3-(3-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-65-3 | |

| Record name | 3-(3-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2’-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Fluorophenyl)-2’-methylpropiophenone may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. The introduction of fluorine can modify the lipophilicity, solubility, and overall pharmacokinetic properties, making them valuable in drug design. Specifically, 3-(3-Fluorophenyl)-2'-methylpropiophenone has been studied for its potential as a therapeutic agent due to its interaction with monoamine transporters, which are crucial in the treatment of various neurological disorders .

1.2 Case Studies

- Study on Monoamine Transporters : Research has demonstrated that positional isomers of similar compounds interact as substrate-type releasing agents at dopamine and norepinephrine transporters. This suggests potential applications in treating conditions like depression and ADHD .

- Fluorinated Drug Trends : A review highlighted that approximately 25% of newly introduced drugs contain fluorine atoms, indicating a significant trend towards fluorination in pharmaceutical development. This trend emphasizes the importance of compounds like 3-(3-Fluorophenyl)-2'-methylpropiophenone in modern medicinal chemistry .

Analytical Applications

2.1 Detection and Analysis

The analytical characterization of 3-(3-Fluorophenyl)-2'-methylpropiophenone is critical for its identification in various matrices, particularly in forensic and toxicological contexts. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to detect this compound in biological samples.

- Analytical Methods : Recent advancements in analytical chemistry have improved the detection capabilities for new psychoactive substances (NPS), including fluorinated derivatives like 3-(3-Fluorophenyl)-2'-methylpropiophenone. These methods allow for the identification of metabolites and the assessment of their pharmacological effects .

Environmental Considerations

3.1 Impact of Fluorinated Compounds

The incorporation of fluorine into organic compounds can lead to environmental persistence due to their stability against degradation processes. Understanding the environmental impact of 3-(3-Fluorophenyl)-2'-methylpropiophenone is essential for assessing its ecological footprint.

- Environmental Studies : Research indicates that fluorinated compounds may accumulate in the environment, raising concerns about their long-term effects on ecosystems . Monitoring these substances is vital for regulatory compliance and environmental safety.

Summary Data Table

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2’-methylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Substituents | Key Functional Groups | Biological Role |

|---|---|---|---|

| 3-(3-Fluorophenyl)-2'-methylpropiophenone | 3-Fluorophenyl, 2'-methyl | Ketone, Fluorine | Pharmaceutical intermediate |

| T-1095 | Benzo[b]furan, 2',6'-dihydroxy, 4'-methyl | Ketone, Hydroxyls | SGLT inhibitor (anti-diabetic) |

| 2-Bromo-4-methylpropiophenone | 2-Bromo, 4-methyl | Ketone, Bromine | Reactive intermediate |

2-Bromo-4-Methylpropiophenone

- Electronic Effects : Bromine’s polarizability and larger atomic radius increase reactivity in nucleophilic substitutions compared to fluorine.

- Applications : Used in Suzuki couplings and as a precursor for heterocycles. The 3-fluorophenyl analog’s lower reactivity suits stable pharmacophore integration .

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility |

|---|---|---|---|

| 3-(3-Fluorophenyl)-2'-methylpropiophenone* | 242.3 (estimated) | Not reported | Organic solvents |

| 2-Bromo-4-methylpropiophenone | 227.1 | 45-50 | Chloroform, Ethanol |

| 3-(4-Methoxyphenyl)-2'-methylpropiophenone | 254.3 | Not reported | Ethyl Acetate |

*Calculated based on C₁₆H₁₅FO.

3-(4-Methoxyphenyl)-2'-Methylpropiophenone (CAS 898775-46-7)

- Substituent Effects : Methoxy is electron-donating, increasing electron density on the aromatic ring versus fluorine’s electron-withdrawing effect. This alters π-π stacking and receptor binding.

- Synthetic Utility : Both compounds serve as intermediates, but methoxy derivatives are more common in natural product-inspired drug design .

3-Fluorophenylacetone (CAS 1737-19-5)

- Backbone Simplicity : Shorter acetone chain reduces steric hindrance, making it preferable for small-molecule probes.

- Applications: Used in synthesis of fluorinated amines and heterocycles. The propiophenone analog’s extended chain offers better binding pocket compatibility .

Pharmacological and Industrial Relevance

- Kinase Inhibitors : Fluorophenyl groups are prevalent in kinase inhibitors (e.g., Pan-Pim kinase inhibitors like YPC-21817), where fluorine improves metabolic stability and target affinity .

- Antiparasitic Agents: Fluorinated analogs like DDU86439 (EC₅₀ = 6.9 µM against Trypanosoma brucei) highlight fluorine’s role in enhancing potency .

Biological Activity

Chemical Structure and Properties

The unique structure of 3-(3-Fluorophenyl)-2'-methylpropiophenone, which includes a 3-fluorophenyl group attached to the second carbon of the propiophenone moiety, influences its reactivity and potential applications in synthetic chemistry and pharmacology. The presence of the fluorine atom is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone | Contains chloro and dimethyl groups | Enhanced reactivity due to multiple substituents |

| 4'-Fluoroacetophenone | Simple acetophenone structure with fluorine | Commonly used as a precursor in organic synthesis |

| 4-(4-Chlorophenyl)-3-methylbutanoic acid | Incorporates a chlorinated phenyl and carboxylic acid | Notable for its anti-inflammatory properties |

Compared to these analogs, 3-(3-Fluorophenyl)-2'-methylpropiophenone exhibits unique reactivity due to its specific arrangement of functional groups, which may enhance its suitability for targeted synthetic applications and biological activity.

Biological Activity

While specific biological activities for 3-(3-Fluorophenyl)-2'-methylpropiophenone are not extensively documented, related compounds have shown promising pharmacological properties. Propiophenones have been studied for their potential as anti-inflammatory agents and in cancer therapy due to their ability to modulate biological pathways relevant to these conditions .

Pharmacological Potential

- Anticancer Activity : Compounds similar in structure have demonstrated anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. For instance, fluorinated derivatives often show increased binding affinity to targets involved in cancer progression .

- Antimicrobial Properties : Some structurally related compounds have been investigated for their antibacterial and antifungal activities, indicating that 3-(3-Fluorophenyl)-2'-methylpropiophenone may exhibit similar effects .

Case Studies and Research Findings

Recent studies highlight the significance of fluorine in enhancing the biological activity of small molecules:

- Fluorinated Compounds : A review discussed how incorporating fluorine atoms into small molecules can significantly improve their pharmacological profiles, including increased potency against cancer cell lines .

- Molecular Docking Studies : Research involving molecular docking simulations has shown that fluorinated derivatives can effectively interact with key proteins involved in cancer signaling pathways, suggesting that 3-(3-Fluorophenyl)-2'-methylpropiophenone may also possess similar interactions .

Example Studies

- A study on fluorinated benzothiazoles demonstrated that the presence of fluorine was crucial for antitumor activity, as compounds without this substitution showed no significant effects .

- Another investigation into the MAPK/ERK signaling pathway indicated that certain fluorinated compounds could inhibit this pathway, which is often dysregulated in cancers .

Q & A

Q. What are the optimized synthetic routes for 3-(3-Fluorophenyl)-2'-methylpropiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using 3-fluorophenyl precursors and methylpropiophenone derivatives. Key parameters include:

- Catalyst selection (e.g., AlCl₃ or FeCl₃) .

- Temperature control (80–120°C) to minimize side reactions like over-acylation .

- Solvent polarity adjustments (e.g., dichloromethane vs. nitrobenzene) to modulate reaction kinetics .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-(3-Fluorophenyl)-2'-methylpropiophenone?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns fluorophenyl and methylpropiophenone moieties. The 3-fluorophenyl group shows distinct deshielding at ~δ 7.2–7.6 ppm in ¹H NMR .

- GC-MS : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 232) and fragmentation patterns .

- X-ray crystallography : Resolves stereoelectronic effects of the fluorine atom on crystal packing, as seen in analogous fluorinated propiophenones .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position, methyl group substitution) alter the compound’s physicochemical properties?

- Methodological Answer :

- Fluorine position : 3-Fluorophenyl derivatives exhibit enhanced electron-withdrawing effects compared to 2- or 4-fluoro isomers, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .

- Methyl substitution : The 2'-methyl group sterically hinders π-stacking interactions, increasing thermal stability (decomposition >250°C) .

Computational modeling (DFT) can predict substituent effects on dipole moments and reactivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated propiophenones?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Purity variations : Rigorous HPLC analysis (C18 column, acetonitrile/water gradient) ensures compound integrity .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation times to minimize false positives .

Comparative studies using fluorinated analogs (e.g., 3-chloro vs. 3-fluoro derivatives) clarify structure-activity relationships .

Q. How can researchers design experiments to probe the compound’s potential as a metabolic tracer or radioligand?

- Methodological Answer :

- Isotope labeling : Introduce ¹⁸F or ¹¹C via nucleophilic substitution (K²²⁺/Kryptofix 2.2.2) for PET imaging applications .

- Binding assays : Use competitive displacement studies (e.g., with ³H-labeled T-1095 analogs) to quantify affinity for glucose transporters .

Stability studies in plasma (37°C, pH 7.4) assess tracer half-life and metabolite formation .

Data Contradiction Analysis

Q. Why do solubility values for 3-(3-Fluorophenyl)-2'-methylpropiophenone vary across studies?

- Methodological Answer : Reported solubility discrepancies (e.g., DMSO vs. ethanol) arise from:

- Crystallinity differences : Amorphous vs. crystalline forms impact dissolution rates .

- Measurement techniques : Gravimetric analysis vs. UV-Vis quantification (λ = 270 nm) yield variations of ±5% .

Standardized protocols (e.g., OECD 105 guidelines) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.